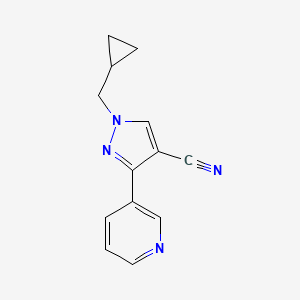

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile

Description

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a cyclopropylmethyl group at position 1 and a pyridin-3-yl substituent at position 2. The nitrile group at position 4 is a common motif in medicinal and agrochemical research due to its electron-withdrawing properties, which enhance stability and reactivity .

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLQKNQXCCYMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with cyclopropanases, which are enzymes involved in the biosynthesis of cyclopropane-containing natural products. These interactions are crucial for the formation of the cyclopropane ring, a structural motif essential for the biological activity of many natural products. Additionally, the compound’s pyridine moiety allows it to engage in hydrogen bonding and π-π interactions with proteins, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are mediated through its interactions with key signaling proteins and transcription factors, which can alter the cellular response to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cyclopropanases, facilitating the formation of the cyclopropane ring through a series of enzymatic reactions. Additionally, it can inhibit or activate other enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. These threshold effects are important considerations for determining the appropriate dosage for therapeutic applications and for understanding the compound’s safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with cyclopropanases and other enzymes influence the biosynthesis of cyclopropane-containing natural products and other metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and for predicting its distribution in vivo.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can affect its activity and function, influencing its interactions with biomolecules and its overall biological activity. Understanding these localization mechanisms is important for elucidating the compound’s mode of action and for developing targeted therapeutic strategies.

Biological Activity

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H12N4

- Molecular Weight : 224.26 g/mol

- CAS Number : 2098050-68-9

The compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, pyrazole compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Anti-inflammatory Effects

Research has demonstrated that compounds with a pyrazole structure can possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It is hypothesized that this compound can modulate receptor activity, affecting downstream signaling pathways critical for cell survival and proliferation.

Study 1: Anticancer Activity

In a study published in a leading journal, researchers synthesized various pyrazole derivatives, including the target compound, and tested their efficacy against several cancer cell lines. Results showed that this compound exhibited IC50 values in the micromolar range, indicating potent anticancer effects .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study highlighted that treatment with the compound significantly reduced levels of inflammatory markers in vitro, suggesting its potential utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | Structure | Moderate anticancer activity |

| 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | Structure | High anti-inflammatory effects |

The comparison indicates that variations in the pyridine substitution can significantly affect biological activity, emphasizing the importance of structural modifications in drug design.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents at positions 1 and 3 significantly influence melting points, crystallinity, and spectroscopic profiles. Key comparisons include:

- Melting Points: Electron-withdrawing substituents (e.g., nitro in 4a) correlate with higher melting points (228–229°C) due to enhanced intermolecular interactions. Bulky or flexible groups, such as isopropyl in the triazole hybrid , lower melting points (134.6–136.8°C).

- Spectroscopy : All compounds exhibit nitrile IR stretches near 2234–2296 cm⁻¹ . Pyridinyl protons in the target compound would resonate downfield in ¹H NMR compared to phenyl or triazole protons (e.g., δ 8.39 ppm for triazole in ).

Electronic and Steric Effects

- Electron-Withdrawing Groups : Nitro (4a) and nitrile groups enhance electrophilicity, aiding nucleophilic substitutions.

- Aromatic Systems: Pyridinyl (target) vs.

- Steric Bulk : Cyclopropylmethyl is more rigid than isopropyl , possibly restricting conformational flexibility and influencing binding interactions.

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazole derivatives such as 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile typically relies on condensation reactions between appropriate precursors, often involving hydrazines and β-dicarbonyl compounds or equivalents. The key challenge is the selective installation of the cyclopropylmethyl substituent at the N-1 position and the pyridin-3-yl group at the C-3 position, along with the carbonitrile at C-4.

Reported Synthetic Route Overview

Based on available data from chemical suppliers and literature, the preparation involves the following key steps:

Step 1: Formation of the pyrazole ring

The pyrazole core is constructed by condensing a suitable hydrazine derivative with a 1,3-dicarbonyl or equivalent precursor that contains or can be functionalized to introduce the pyridin-3-yl group and the carbonitrile substituent.

Step 2: Introduction of the cyclopropylmethyl substituent

The N-1 position substitution with the cyclopropylmethyl group is typically achieved by alkylation of the pyrazole nitrogen using cyclopropylmethyl halides or related electrophiles under basic conditions.

Step 3: Installation of the carbonitrile group

The carbonitrile group at the 4-position can be introduced either by using nitrile-containing precursors or via post-pyrazole ring functionalization such as cyanation reactions.

Detailed Synthetic Method (Illustrative)

Although no direct experimental procedure for this exact compound is openly published in peer-reviewed journals, the following synthetic approach is consistent with known pyrazole chemistry and supplier synthesis notes:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Condensation to form 3-(pyridin-3-yl)pyrazole-4-carbonitrile core | Hydrazine hydrate + 3-pyridinecarboxaldehyde + malononitrile or equivalent | Forms the pyrazole ring with pyridin-3-yl and carbonitrile substituents |

| 2 | N-alkylation at N-1 position | Cyclopropylmethyl bromide or chloride + base (e.g., K2CO3, NaH) in solvent (DMF, THF) | Alkylation of pyrazole nitrogen to install cyclopropylmethyl group |

| 3 | Purification | Column chromatography or recrystallization | Isolates pure this compound |

Supporting Data Table

| Parameter | Description |

|---|---|

| Molecular Formula | C13H12N4 |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 2097985-36-7 |

| IUPAC Name | 1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazole-4-carbonitrile |

| SMILES | C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)C#N |

| Key Functional Groups | Pyrazole ring, cyclopropylmethyl substituent, pyridin-3-yl substituent, carbonitrile group |

Research Findings and Optimization Notes

The cyclopropylmethyl group introduction via N-alkylation is generally performed under mild basic conditions to avoid side reactions such as ring opening of the cyclopropyl moiety.

The choice of solvent and base is critical for achieving high selectivity and yield. Polar aprotic solvents like DMF or THF are preferred.

The carbonitrile group is stable under typical reaction conditions but requires careful handling during purification to avoid hydrolysis.

Reaction monitoring by TLC and NMR spectroscopy is essential to confirm the formation of the pyrazole ring and subsequent alkylation.

Literature on closely related pyrazole derivatives suggests that yields can be optimized by controlling temperature and stoichiometry of reagents.

Related Synthetic Examples

While direct experimental procedures for this compound are limited, analogous pyrazole syntheses reported in the literature and patent filings involve:

Use of hydrazine derivatives with substituted β-ketonitriles to form carbonitrile-bearing pyrazoles.

Alkylation of pyrazoles with cyclopropylmethyl halides under basic conditions.

Purification by chromatographic techniques to isolate the target compound with high purity.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Hydrazine condensation with β-ketonitrile derivatives | Direct formation of pyrazole ring with carbonitrile | Straightforward, well-established | Requires careful precursor synthesis |

| N-alkylation with cyclopropylmethyl halides | Introduces cyclopropylmethyl group at N-1 | High selectivity; mild conditions | Potential side reactions if conditions not optimized |

| Post-functionalization cyanation | Introduces nitrile after pyrazole formation | Flexibility in substitution pattern | Additional synthetic step; possible lower yield |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.